REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH3:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:9][CH:8]=1>>[N+:1]([C:12]1[CH:11]=[C:10]([S:13]([Cl:16])(=[O:14])=[O:15])[CH:9]=[CH:8][C:7]=1[O:6][CH3:5])([O-:4])=[O:2]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
ice
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To maintain control
|
Type
|
CUSTOM
|
Details
|
over the very vigorous reaction which
|
Type
|
CUSTOM
|
Details
|
to react completely (i.e.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
When addition
|
Type
|
EXTRACTION
|
Details
|
The resulting slurry was extracted with CH2Cl (3×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the yellow crystals thus obtained
|
Type
|
CUSTOM
|
Details
|
were recrystallized from 50% Et2O/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1OC)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 161.3 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |